N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFAKLWNQPCTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364148 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312924-69-9 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reductive Amination of 4-Piperidone
- Reactants : 4-Piperidone hydrochloride, benzylamine, sodium cyanoborohydride (NaBH₃CN).
- Conditions :
- Solvent: Methanol or ethanol.
- Temperature: Room temperature (20–25°C).
- Time: 12–24 hours.
- Mechanism : The ketone group of 4-piperidone reacts with benzylamine to form an imine, which is reduced to the amine.
- Yield : 75–85%.
Data Table 1: Reductive Amination Optimization
| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 82 | |
| NaBH(OAc)₃ | DCM | 25°C | 78 | |
| H₂ (Pd/C) | EtOH | 50°C | 70 |
Alkylation of Piperidin-4-amine
- Reactants : Piperidin-4-amine, benzyl bromide, potassium carbonate (K₂CO₃).
- Conditions :
- Solvent: Acetonitrile or DMF.
- Temperature: 60–80°C.
- Time: 6–12 hours.
- Mechanism : Nucleophilic substitution (SN2) at the benzyl bromide.
- Yield : 65–72%.
Key Note : Protection of the amine (e.g., Boc) may be required to avoid over-alkylation.
Amide Bond Formation
Acylation with 2-Methylpropanoyl Chloride
- Reactants : 1-Benzylpiperidin-4-amine, 2-methylpropanoyl chloride, triethylamine (Et₃N).
- Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C → room temperature.
- Time: 2–4 hours.
- Yield : 80–88%.
Data Table 2: Acylation Efficiency
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methylpropanoyl chloride | Et₃N | DCM | 85 | |
| 2-Methylpropanoic acid | HATU, DIPEA | DMF | 78 |
Coupling via Carbodiimide Reagents
- Reactants : 1-Benzylpiperidin-4-amine, 2-methylpropanoic acid, EDCl, HOBt.
- Conditions :
- Solvent: DMF or THF.
- Temperature: Room temperature.
- Time: 12–18 hours.
- Yield : 75–82%.
Advantage : Avoids handling corrosive acyl chlorides.
Alternative Routes
One-Pot Reductive Amination-Acylation
Microwave-Assisted Synthesis
- Reactants : 1-Benzylpiperidin-4-amine, 2-methylpropanoic acid, HATU.
- Conditions :
- Solvent: DMF.
- Microwave: 100°C, 30 minutes.
- Yield : 89%.
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Characterization :
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yield, simple setup | Requires toxic cyanoborohydride |
| Alkylation | Scalable | Low regioselectivity |
| Acylation with chloride | Fast reaction | Corrosive reagents |
| Carbodiimide coupling | Mild conditions | Cost of coupling agents |
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-2-furamide
- N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methylpropanamide moiety, which distinguishes it from other benzylpiperidine derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Biologische Aktivität
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a piperidine ring, which is often associated with various pharmacological activities, including analgesic and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound has been studied for its potential role as an inhibitor or modulator in various biochemical pathways. Key mechanisms include:
- Sigma Receptor Modulation : The compound shows affinity for sigma receptors, particularly sigma-1 receptors (S1R), which are implicated in neurodegenerative diseases. Binding to S1R can enhance neuroprotective effects and reduce oxidative stress in neuronal cells .
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, suggesting that this compound may also possess this property. This action is beneficial in conditions like Alzheimer’s disease, where AChE inhibition can improve cholinergic transmission .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties through:
- Reduction of Oxidative Stress : By modulating sigma receptors, the compound may help restore aquaporin-mediated water permeability in cells under oxidative stress conditions .
- Potential in Neurodegenerative Disorders : The compound's ability to interact with S1R suggests it could be developed as a therapeutic agent for conditions such as Alzheimer’s and Parkinson’s diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Docking Studies : Computational docking studies have indicated that this compound can effectively bind to sigma receptors, supporting its potential use as a neuroprotective agent .
- In Vivo Studies : While specific in vivo studies on this compound are scarce, related piperidine derivatives have demonstrated promising results in animal models for both neurodegenerative diseases and cancer therapy .
- Synthesis and Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds highlights that modifications to the piperidine ring or substituents can significantly influence biological activity, suggesting that this compound's structure could be optimized for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with 1-benzyl-4-piperidone. A key intermediate, N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine, is prepared by reacting 1-benzyl-4-piperidone with chloro-quinazoline derivatives under reflux conditions. Subsequent substitution reactions (e.g., with morpholine or pyrrolidine) yield final analogs. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis (>95% purity) .**
- Example : In one protocol, morpholine (5 eq) was reacted with N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine at 110°C for 1 hour, followed by recrystallization in petroleum ether to yield a white solid (70% yield, mp: 110–112°C) .
Q. How is the compound purified, and what analytical techniques validate its purity?
- Methodological Answer : Purification often involves column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (e.g., petroleum ether or 2-propanol). Analytical validation includes:
- HPLC for purity assessment (≥98% by HPLC).
- LogP/LogD calculations (e.g., JChem: LogP = 0.14, LogD pH 7.4 = -1.00) to predict pharmacokinetic behavior .
- Polar surface area (61.80 Ų) and rotatable bonds (7) for solubility and bioavailability predictions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound analogs for receptor targeting?
- Methodological Answer : SAR studies focus on modifying the piperidine benzyl group and amide substituents :
- Benzyl Group : Bulky substituents enhance sigma-1 receptor affinity (e.g., halogenation increases lipophilicity and CNS penetration).
- Amide Chain : Methylpropanamide improves metabolic stability compared to ethyl or propyl chains.
- Key Data : Analogs with pyrrolidine substitutions showed dose-dependent DNMT1 inhibition (47% inhibition at 100 µM) . For sigma-1 receptors, N-(1-benzylpiperidin-4-yl)phenylacetamides demonstrated sub-nanomolar binding affinity (Ki < 10 nM) .
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., dual inhibition of DNMT1 and sigma receptors)?
- Methodological Answer : Contradictions arise from off-target effects. To address this:
- Use selective assay systems : Isolate DNMT1 activity using in vitro methylation assays (e.g., radiolabeled SAM incorporation) .
- Conduct competitive binding assays with sigma-1 receptor ligands (e.g., haloperidol) to confirm specificity .
- Computational docking (Glide software) predicts binding modes in DNMT1 and sigma-1 active sites, identifying key residues (e.g., DNMT1’s catalytic Cys-1226) .
Q. What strategies are employed to study multi-target effects in neurological disorders (e.g., Alzheimer’s disease)?
- Methodological Answer :
- Hybrid molecule design : Combine pharmacophores targeting cholinesterases (e.g., donepezil-like motifs) and MAO-B inhibitors (propargyl groups). Example: ASS234 inhibits both AChE (IC₅₀ = 1.2 µM) and MAO-B (IC₅₀ = 4.7 µM) .
- In vivo models : Assess cognitive improvement in transgenic mice (e.g., APP/PS1) using Morris water maze and Aβ plaque reduction assays .
Q. How are in vitro receptor binding assays designed to evaluate affinity for dopamine/serotonin receptors?
- Methodological Answer :
- Radioligand displacement assays : Use [³H]-spiperone for dopamine D2 receptors or [³H]-ketanserin for serotonin 5-HT2A.
- Membrane preparations : Isolate receptors from transfected HEK293 cells or rat striatum.
- Data normalization : Express results as % inhibition vs. control (e.g., 100 µM test compound) and calculate IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
